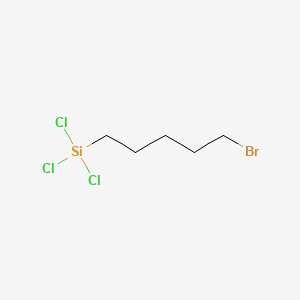

5-Bromopentyltrichlorosilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromopentyltrichlorosilane is a versatile compound used in a variety of scientific experiments. It has the molecular formula C5H10BrCl3Si and a molecular weight of 284.474 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromopentyltrichlorosilane include its molecular weight and formula . Other properties such as color, density, hardness, melting and boiling points can be determined through various experimental methods .Aplicaciones Científicas De Investigación

Drug Discovery Beyond Rule of 5 : Research into "beyond rule of 5" (bRo5) chemical space, which may include compounds like 5-Bromopentyltrichlorosilane, is crucial for developing new therapeutic agents, especially in areas with large unmet medical needs like oncology and virology. This research faces challenges in achieving acceptable oral pharmacokinetics, but retrospective analysis of past drug discovery efforts provides valuable lessons for future projects (DeGoey et al., 2017).

Synthesis of γ-Functionalized Allyltrichlorosilanes : The synthesis of isomerically pure trans- and cis-γ-bromoallyltrichlorosilanes and their application in the asymmetric allylation of aldehydes is an example of chemical synthesis research where bromo-substituted compounds are used. These compounds can react with aromatic aldehydes to produce corresponding allylbromohydrins as single diastereoisomers (Malkov et al., 2010).

Use of Bromodeoxyuridine in DNA Replication Studies : Monoclonal antibodies specific for 5-bromodeoxyuridine have been applied to detect low levels of DNA replication in vitro. These antibodies are highly specific and do not cross-react with thymidine, making them useful tools for studying DNA synthesis in cultured cells (Gratzner, 1982).

In Vivo Mutagenesis Studies : 5-Bromodeoxyuridine has been used to induce in vivo mutations in phage S13. This compound preferentially induced certain types of transitions, demonstrating its utility in studying mutation mechanisms (Howard & Tessman, 1964).

Cell Cycle Profiling with Bromodeoxyuridine : A method for detecting replicational activity in cells using 5-bromo-2′-deoxyuridine, hydrochloric acid, and exonuclease III was optimized. This approach offers a robust tool for DNA synthesis detection with minimal impact on cellular structures, applicable in both formaldehyde- and ethanol-fixed cells (Ligasová et al., 2017).

Propiedades

IUPAC Name |

5-bromopentyl(trichloro)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrCl3Si/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVXHHXWSRHHNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[Si](Cl)(Cl)Cl)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrCl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopentyltrichlorosilane | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)